

Physical and chemical properties of 6,7-Dibromobenzo(1,4)dioxan

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Compound of Interest

Compound Name: 6,7-Dibromobenzo(1,4)dioxan

Cat. No.: B1302529

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Technical Guide: 6,7-Dibromobenzo(1,4)dioxan

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **6,7-Dibromobenzo(1,4)dioxan** (CAS No: 25812-80-0). This document collates available experimental and predicted data on its properties, outlines a detailed experimental protocol for its synthesis, and discusses its potential reactivity and biological significance. The information is presented to support its application in research and drug development.

Introduction

6,7-Dibromobenzo(1,4)dioxan is a halogenated heterocyclic compound. The benzodioxan scaffold is a common motif in a variety of biologically active molecules, and halogenation can significantly influence a compound's pharmacokinetic and pharmacodynamic properties. This guide serves as a technical resource for professionals working with or considering the use of this specific dibrominated derivative.

Physical and Chemical Properties

The physical and chemical properties of **6,7-Dibromobenzo(1,4)dioxan** are summarized in the tables below. Data is a combination of experimental values and computational predictions

where experimental data is unavailable.

Table 1: General Properties

Property	Value	Source
CAS Number	25812-80-0	[1]
Molecular Formula	C ₈ H ₆ Br ₂ O ₂	[2]
Molecular Weight	293.94 g/mol	[2]
Appearance	Off-white to yellow solid	[3]

Table 2: Physical Properties

Property	Value	Source
Melting Point	139.6-140.0 °C	[3]
Boiling Point (Predicted)	314.3 ± 42.0 °C	[3]
Density (Predicted)	1.950 ± 0.06 g/cm ³	[3]
XlogP (Predicted)	3.0	

Table 3: Predicted Spectral Data

While experimental spectra for **6,7-Dibromobenzo(1,4)dioxan** are not readily available in public databases, the following table provides predicted key spectral features based on the analysis of related compounds and general principles of spectroscopy.

Spectrum	Predicted Key Features
^1H NMR	- Aromatic protons (2H) appearing as singlets in the region of δ 7.0-7.5 ppm. - Methylene protons (4H) of the dioxane ring appearing as a multiplet around δ 4.3 ppm.
^{13}C NMR	- Aromatic carbons attached to bromine atoms expected in the region of δ 115-120 ppm. - Other aromatic carbons expected between δ 120-145 ppm. - Methylene carbons of the dioxane ring expected around δ 64-65 ppm.
IR (KBr, cm^{-1})	- C-H stretching (aromatic): $\sim 3050\text{-}3100\text{ cm}^{-1}$ - C-H stretching (aliphatic): $\sim 2850\text{-}3000\text{ cm}^{-1}$ - C=C stretching (aromatic): $\sim 1470\text{-}1600\text{ cm}^{-1}$ - C-O-C stretching (ether): $\sim 1200\text{-}1300\text{ cm}^{-1}$ (asymmetric) and $\sim 1000\text{-}1100\text{ cm}^{-1}$ (symmetric) - C-Br stretching: $\sim 500\text{-}650\text{ cm}^{-1}$
Mass Spec (EI)	- Molecular ion (M^+) peak showing a characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio) at m/z 292, 294, 296. - Fragmentation may involve the loss of ethylene oxide ($\text{C}_2\text{H}_4\text{O}$) or bromine radicals.

Experimental Protocols

Synthesis of 6,7-Dibromobenzo(1,4)dioxan

This protocol describes the synthesis of **6,7-Dibromobenzo(1,4)dioxan** via the electrophilic bromination of 1,4-benzodioxan.

Materials:

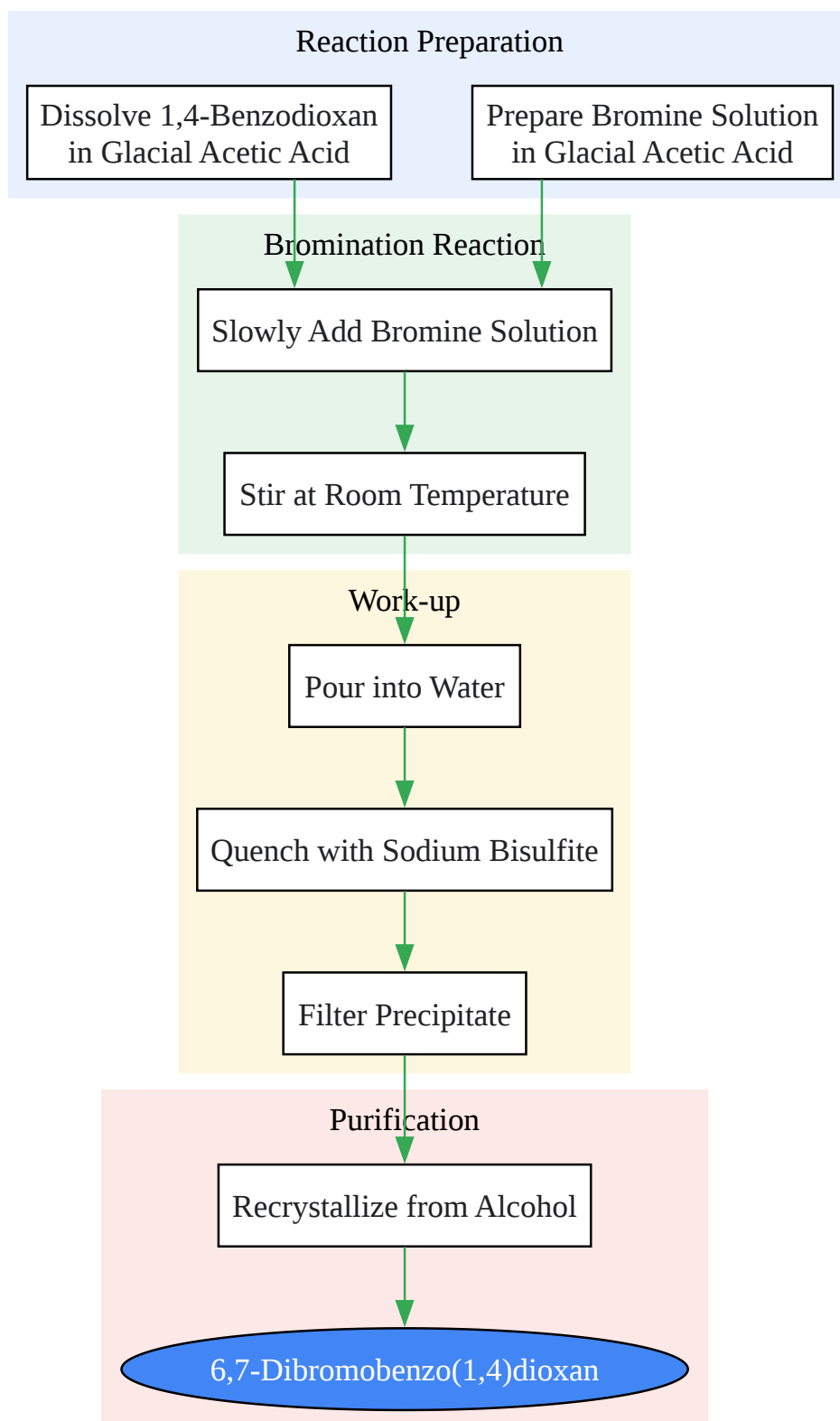
- 1,4-Benzodioxan
- Bromine

- Glacial Acetic Acid
- 5% Sodium bisulfite solution
- Methanol or Ethanol for recrystallization

Procedure:

- In a fume hood, dissolve 1,4-benzodioxan (1 equivalent) in glacial acetic acid.
- Slowly add a solution of bromine (2.2 equivalents) in glacial acetic acid to the 1,4-benzodioxan solution with stirring at room temperature.
- After the addition is complete, stir the reaction mixture at room temperature for several hours or until TLC analysis indicates the consumption of the starting material.
- Pour the reaction mixture into a beaker of cold water.
- Quench the excess bromine by the dropwise addition of a 5% sodium bisulfite solution until the orange color disappears.
- Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.
- Purify the crude product by recrystallization from a suitable solvent such as methanol or ethanol to yield **6,7-Dibromobenzo(1,4)dioxan** as a solid.

Logical Workflow for Synthesis:



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Caption: Synthesis workflow for **6,7-Dibromobenzo(1,4)dioxan**.

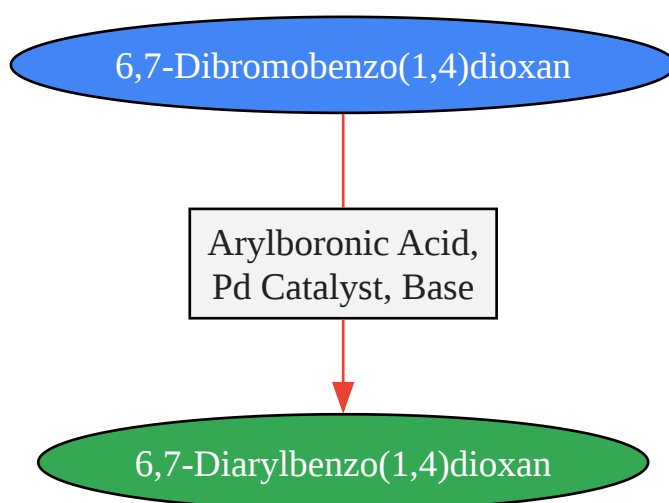
Reactivity and Potential Biological Activity

Reactivity

The chemical reactivity of **6,7-Dibromobenzo(1,4)dioxan** is dictated by the benzodioxan core and the two bromine substituents.

- **Ether Linkages:** The ether groups are generally stable but can be cleaved under harsh acidic conditions (e.g., strong hydrohalic acids like HBr or HI at high temperatures).
- **Aromatic Ring:** The bromine atoms are deactivating, making the aromatic ring less susceptible to further electrophilic substitution compared to the parent 1,4-benzodioxan. However, the ether oxygens are activating and ortho-, para-directing. The positions ortho to the ether oxygens are already substituted, and the positions meta to the bromines (and para to the oxygens) are the most likely sites for any further electrophilic attack.
- **Bromine Substituents:** The bromine atoms can potentially undergo nucleophilic aromatic substitution, although this typically requires strong nucleophiles and harsh reaction conditions or the presence of additional activating groups. They can also participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which would allow for the introduction of various functional groups at the 6 and 7 positions.

Potential Reaction Pathway: Suzuki Coupling



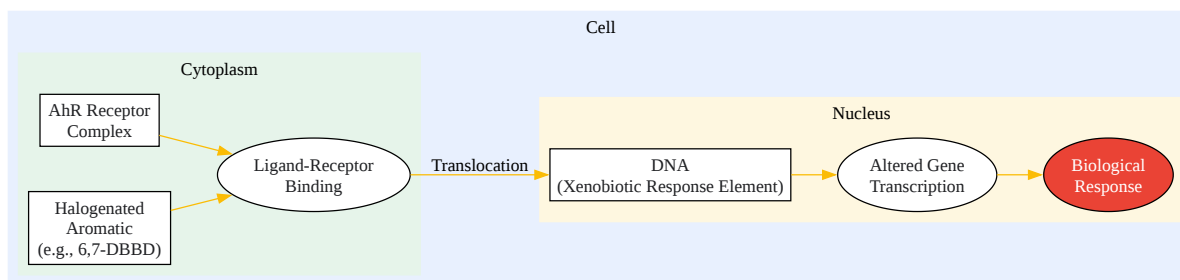
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Caption: Suzuki coupling of **6,7-Dibromobenzo(1,4)dioxan**.

Potential Biological Activity

While no specific biological activities or signaling pathway involvements have been reported for **6,7-Dibromobenzo(1,4)dioxan**, the broader class of halogenated benzodioxanes has been investigated for various pharmacological effects. Halogenation can enhance the lipophilicity of a molecule, which may improve its ability to cross cell membranes. Some benzodioxane derivatives have shown cytotoxic effects against cancer cell lines. The biological effects of many halogenated aromatic compounds are mediated through interactions with intracellular receptors, such as the aryl hydrocarbon receptor (AhR), which can lead to changes in gene expression. Further research is needed to determine if **6,7-Dibromobenzo(1,4)dioxan** exhibits any significant biological activity.

Hypothesized Mechanism of Action for Halogenated Aromatics:



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Caption: General signaling pathway for halogenated aromatics.

Safety and Handling

6,7-Dibromobenzo(1,4)dioxan should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses,

and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

6,7-Dibromobenzo(1,4)dioxan is a readily synthesizable compound with potential for further functionalization, particularly through metal-catalyzed cross-coupling reactions. While its specific biological properties are yet to be thoroughly investigated, its structural similarity to other biologically active benzodioxanes suggests it may be a valuable building block in medicinal chemistry and drug discovery programs. This guide provides a foundational set of data and protocols to facilitate further research into this compound.

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